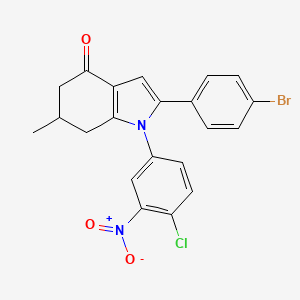
2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 4-Bromobenzaldehyde, 4-chloro-3-nitrobenzaldehyde, and 6-methylindole.
Condensation Reaction: The initial step could involve a condensation reaction between 4-bromobenzaldehyde and 4-chloro-3-nitrobenzaldehyde to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 6-methylindole under acidic or basic conditions to form the indole core.
Final Modifications: Further modifications, such as halogenation or nitration, might be required to achieve the final structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the methyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine and chlorine) on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new indole-based molecules.
Biology
Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Industry
The compound might be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being investigated. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of halogen and nitro groups could enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the halogen and nitro substitutions.
1-Methyl-2-phenylindole: Similar indole core but different substituents.
4-Bromo-1-methylindole: Similar halogen substitution but different overall structure.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c1-12-8-19-16(21(26)9-12)11-18(13-2-4-14(22)5-3-13)24(19)15-6-7-17(23)20(10-15)25(27)28/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVERSTLFIWWDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)
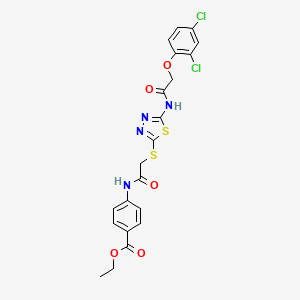
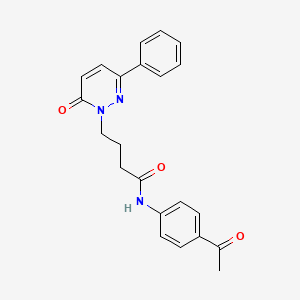
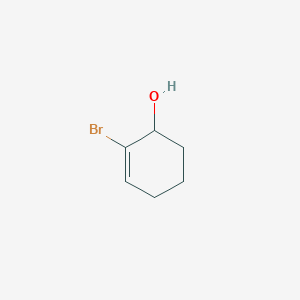
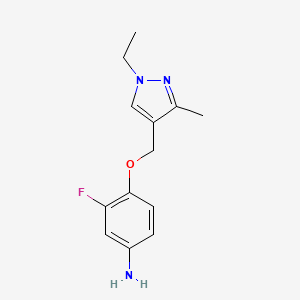
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)
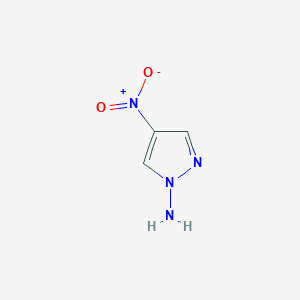
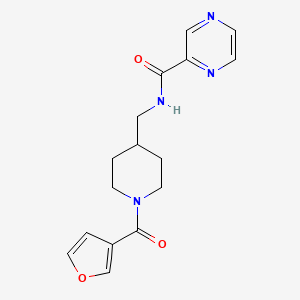
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
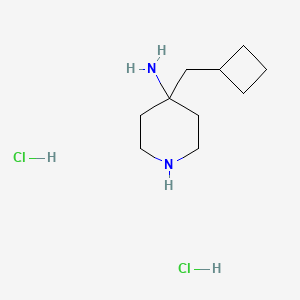
![4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2675009.png)

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)
